DC-5163 is a novel small molecule compound identified as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. The synthesis of DC-5163 was conducted by MedChemExpress in Shanghai, China, achieving a purity of 95% or higher .
DC-5163 is classified as a biochemical inhibitor targeting GAPDH, which plays a crucial role in cellular metabolism and energy production. By inhibiting this enzyme, DC-5163 disrupts the glycolytic pathway, leading to reduced energy supply for rapidly proliferating cancer cells . The compound has been studied primarily in the context of breast cancer cell lines, demonstrating its potential efficacy against various cancer types .
The synthesis of DC-5163 involved several steps, focusing on the optimization of reaction conditions to achieve high purity and yield. Although specific details of the synthetic route are not disclosed in the literature, common methods for synthesizing similar compounds include:
The compound's synthesis is critical for ensuring its effectiveness and safety in biological applications .
These structural analyses are essential for understanding how DC-5163 inhibits GAPDH activity .
DC-5163 primarily functions through its interaction with GAPDH, leading to the inhibition of its enzymatic activity. The chemical reaction can be summarized as follows:
This inhibition results in decreased conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively blocking the glycolytic pathway. This mechanism is significant in cancer biology, where altered metabolism is a hallmark of tumor growth .
The mechanism by which DC-5163 exerts its effects involves several key processes:
While specific physical properties such as melting point or solubility are not extensively documented for DC-5163, general characteristics can be inferred from similar compounds:
Chemical properties include stability under physiological conditions and reactivity with biological targets like GAPDH. These properties are critical for assessing the compound's suitability for therapeutic applications .
DC-5163 shows promise primarily in cancer research due to its ability to inhibit glycolysis and induce apoptosis in tumor cells. Potential applications include:
The ongoing studies aim to elucidate further the therapeutic potential of DC-5163 and its effectiveness across different cancer models .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3